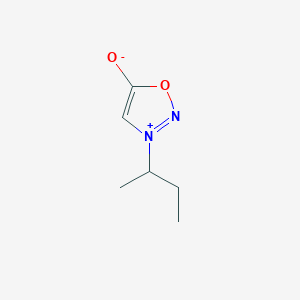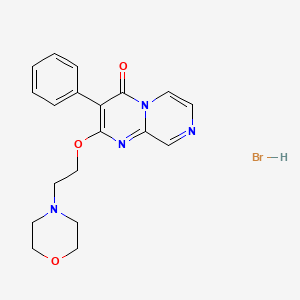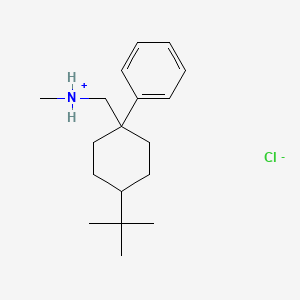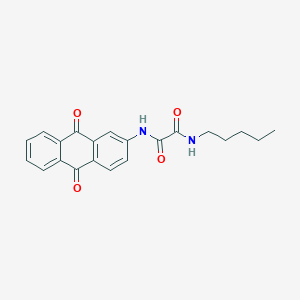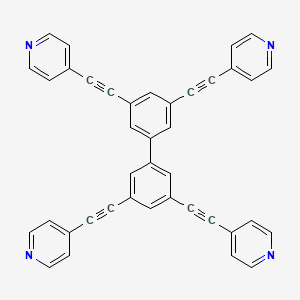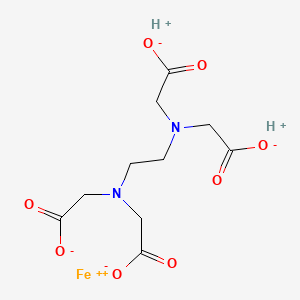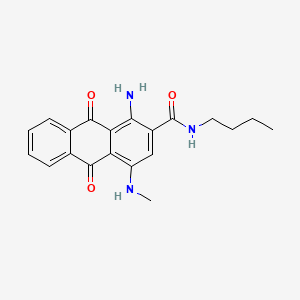
1-Amino-N-butyl-9,10-dihydro-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-N-butyl-9,10-dihydro-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide is a complex organic compound that belongs to the anthracene family This compound is characterized by its unique structure, which includes an anthracene core with various functional groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-N-butyl-9,10-dihydro-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of Functional Groups: The amino and carboxamide groups are introduced through nucleophilic substitution reactions. The butyl and methylamino groups are added via alkylation reactions.
Final Assembly: The final compound is assembled through a series of condensation reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
1-Amino-N-butyl-9,10-dihydro-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the amino or carboxamide groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated anthracene compounds.
科学研究应用
1-Amino-N-butyl-9,10-dihydro-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Amino-N-butyl-9,10-dihydro-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, affecting their function. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
相似化合物的比较
Similar Compounds
- 1-Amino-9,10-dihydro-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide
- N-butyl-9,10-dihydro-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide
Uniqueness
1-Amino-N-butyl-9,10-dihydro-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide is unique due to the presence of both butyl and methylamino groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential biological activity compared to similar compounds.
属性
CAS 编号 |
20171-06-6 |
|---|---|
分子式 |
C20H21N3O3 |
分子量 |
351.4 g/mol |
IUPAC 名称 |
1-amino-N-butyl-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C20H21N3O3/c1-3-4-9-23-20(26)13-10-14(22-2)15-16(17(13)21)19(25)12-8-6-5-7-11(12)18(15)24/h5-8,10,22H,3-4,9,21H2,1-2H3,(H,23,26) |
InChI 键 |
UNEWTZKBSHBFEM-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)C1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




